1,2-Dimethylquinolinium iodide
Overview
Description
1,2-Dimethylquinolinium iodide is a quaternary ammonium salt with the molecular formula C11H12NI It is a derivative of quinoline, where the nitrogen atom in the quinoline ring is methylated at the 1 and 2 positions, and the iodide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylquinolinium iodide can be synthesized through the methylation of 2-methylquinoline. A typical synthetic route involves the reaction of 2-methylquinoline with methyl iodide (MeI) in a microwave reactor. The reaction conditions include heating the mixture at 140°C for 8 minutes with a maximum power of 20 W. The resulting pale yellow solid product is then washed with toluene and filtered, followed by washing with more toluene and diethyl ether. The residual solvent is evaporated under reduced pressure at 40°C to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method can be scaled up for industrial production. This would involve optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylquinolinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.
Oxidation and Reduction Reactions: It can undergo redox reactions, where the quinolinium ring can be reduced or oxidized under specific conditions.
Addition Reactions: The compound can also participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield halogenated quinolinium derivatives, while oxidation can produce quinolinium oxides.
Scientific Research Applications
1,2-Dimethylquinolinium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various quinolinium derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1,2-dimethylquinolinium iodide involves its interaction with molecular targets through its positively charged nitrogen atom. This allows it to participate in various chemical reactions, including binding to nucleophiles and undergoing redox reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylisoquinolinium iodide: Similar in structure but with an isoquinoline ring instead of a quinoline ring.
6-(Dimethylamino)-1,2-dimethylquinolinium iodide: Contains an additional dimethylamino group at the 6-position.
2-[2-(3,5-Dimethyl-4-hydroxystyryl)]-1-methylquinoline iodide: A derivative with a hydroxystyryl group.
Uniqueness
1,2-Dimethylquinolinium iodide is unique due to its specific methylation pattern and the presence of the iodide counterion This gives it distinct chemical properties and reactivity compared to other quinolinium derivatives
Properties
IUPAC Name |
1,2-dimethylquinolin-1-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N.HI/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;/h3-8H,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCFMHCLWHXDAV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372807 | |
Record name | Quinolinium, 1,2-dimethyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-87-9 | |
Record name | Quinolinium, 1,2-dimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 4625 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethylquinolinium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4625 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinolinium, 1,2-dimethyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinaldine methyl iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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